Methyl 5-bromo-2-naphthoate

Overview

Description

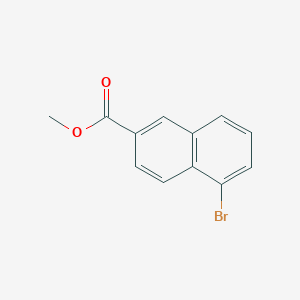

Methyl 5-bromo-2-naphthoate is an organic compound with the molecular formula C({12})H({9})BrO(_{2}). It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 5-position and a methyl ester group at the 2-position of the naphthalene ring. This compound is of interest due to its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Biochemical Pathways

It’s worth noting that many compounds with similar structures have been found to affect various biochemical pathways

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is also suggested to inhibit CYP1A2 and CYP2C19, which are enzymes involved in drug metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromo-2-naphthoate. For instance, it is recommended that this compound be stored in a dry room at normal temperature . It is also suggested that dust formation should be avoided . These recommendations suggest that environmental conditions such as humidity, temperature, and physical disturbances could potentially affect the stability and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-naphthoate can be synthesized through several methods. One common approach involves the bromination of 2-naphthoic acid, followed by esterification. The synthetic route typically includes the following steps:

Bromination: 2-naphthoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr(_{3})) to introduce the bromine atom at the 5-position.

Esterification: The resulting 5-bromo-2-naphthoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid (H({4})) to form this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for efficiency and yield. Large-scale bromination and esterification processes are conducted in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-naphthoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH(_{4})).

Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO(_{4})).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH(_{3})) in methanol can be used to replace the bromine atom.

Reduction: LiAlH(_{4}) in anhydrous ether is commonly used for reducing the ester group.

Oxidation: KMnO(_{4}) in an aqueous medium is used for oxidizing the ester to a carboxylic acid.

Major Products Formed

Substitution: Depending on the nucleophile, products such as methyl 5-methoxy-2-naphthoate can be formed.

Reduction: The reduction of the ester group yields 5-bromo-2-naphthol.

Oxidation: Oxidation of the ester group results in 5-bromo-2-naphthoic acid.

Scientific Research Applications

Methyl 5-bromo-2-naphthoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: Used in the development of organic semiconductors and other advanced materials.

Pharmaceutical Research: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

Biological Studies: Employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Methyl 6-bromo-2-naphthoate: Similar structure but with the bromine atom at the 6-position.

Methyl 1-bromo-2-naphthoate: Bromine atom at the 1-position.

Methyl 5-chloro-2-naphthoate: Chlorine atom instead of bromine at the 5-position.

Uniqueness

Methyl 5-bromo-2-naphthoate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. This positional specificity can make it more suitable for certain synthetic applications compared to its analogs.

By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Biological Activity

Methyl 5-bromo-2-naphthoate is an organic compound with significant biological activity, particularly noted for its antimicrobial and anticancer properties. This article explores its biological mechanisms, research findings, and potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound features a bromine atom at the 5th position of the naphthalene ring and a methoxycarbonyl group at the first position. Its molecular formula is C12H9BrO2, and it typically appears as white to off-white crystalline needles with a melting point ranging from 126°C to 127.5°C.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit specific enzymes involved in bacterial growth, which contributes to its effectiveness.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Bacillus subtilis | 12 |

Anticancer Activity

The compound has also been investigated for its anticancer potential . Initial findings suggest it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival.

Case Study: this compound in Cancer Research

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (by approximately 50% at a concentration of 50 µM) after 48 hours of exposure. The mechanism was associated with the activation of caspase-3, indicating an apoptotic pathway.

The biological activity of this compound is thought to be mediated through its interaction with various biological macromolecules, such as proteins and nucleic acids. The bromine atom may facilitate interactions via halogen bonding, enhancing its binding affinity to target sites on enzymes or receptors.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes critical for bacterial metabolism. For example, it has shown potential in inhibiting the enzyme dihydrofolate reductase, which is essential for DNA synthesis in bacteria.

Comparison with Related Compounds

This compound shares structural similarities with other naphthoate derivatives but exhibits distinct biological activities due to its specific bromination pattern.

Table 2: Comparison of Naphthoate Derivatives

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 6-bromo-2-naphthoate | C12H9BrO2 | Bromine at position 6 |

| Methyl naphthoate | C11H10O2 | No halogen substitution |

| Methyl 7-bromo-1-naphthoate | C12H9BrO2 | Bromine at position 7 |

Applications and Future Directions

This compound's unique properties make it a candidate for further research in drug development. Its selective antimicrobial and anticancer activities could lead to new therapeutic agents. Ongoing studies are focusing on optimizing its structure to enhance efficacy and reduce potential side effects.

Properties

IUPAC Name |

methyl 5-bromonaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUWUXJWMBRWJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541762 | |

| Record name | Methyl 5-bromonaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67878-76-6 | |

| Record name | Methyl 5-bromonaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.